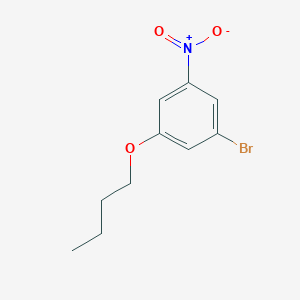

1-Bromo-3-butoxy-5-nitrobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

1-bromo-3-butoxy-5-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO3/c1-2-3-4-15-10-6-8(11)5-9(7-10)12(13)14/h5-7H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDIUSPSMTGBHQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC(=CC(=C1)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 1-Bromo-3-butoxy-5-nitrobenzene (CAS 1881321-83-0)

A comprehensive overview of the synthesis, properties, and potential applications of 1-Bromo-3-butoxy-5-nitrobenzene for researchers, scientists, and drug development professionals.

Initial Assessment: A thorough search of chemical databases and scientific literature reveals a lack of specific public information for this compound with the CAS number 1881321-83-0. This suggests the compound may be novel, proprietary, or not yet extensively documented in public domains.

However, based on the chemical structure, we can infer its properties and potential synthesis routes by examining closely related and well-documented analogs. This guide will leverage data from similar compounds, such as 1-bromo-3-nitrobenzene and its derivatives, to provide a foundational understanding and predictive insights into the target molecule.

Predicted Physicochemical Properties

Quantitative data for the target compound is not available. The following table presents data for structurally similar compounds to provide an estimated profile.

| Property | 1-Bromo-3-nitrobenzene | 1-Bromo-3-methoxy-5-nitrobenzene | 1-Bromo-3-fluoro-5-nitrobenzene |

| CAS Number | 585-79-5[1][2] | 16618-67-0[3][4] | 7087-65-2[5] |

| Molecular Formula | C₆H₄BrNO₂[1] | C₇H₆BrNO₃[3] | C₆H₃BrFNO₂ |

| Molecular Weight | 202.01 g/mol [1] | 232.03 g/mol | 219.996 g/mol [5] |

| Melting Point | 52-55 °C[1] | 86.0 to 90.0 °C[3] | Not Available |

| Boiling Point | Not Available | 295.3±20.0 °C (Predicted)[3] | 247.2±20.0 °C[5] |

| Flash Point | 110 °C (closed cup)[1] | 132.395°C[3] | 103.3±21.8 °C[5] |

| Density | Not Available | Not Available | ~1.8±0.1 g/cm³[5] |

Potential Synthesis Pathways

A plausible synthetic route to this compound can be conceptualized based on established organic chemistry principles. A common strategy involves the functionalization of a benzene ring.

References

An In-depth Technical Guide to 1-Bromo-3-butoxy-5-nitrobenzene: Synthesis, Characterization, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and a proposed synthetic route for 1-Bromo-3-butoxy-5-nitrobenzene. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from its close structural analogs, namely 1-Bromo-3-methoxy-5-nitrobenzene and 1-Bromo-3-butoxybenzene, to provide estimated physicochemical and spectroscopic properties. Detailed experimental protocols for the proposed synthesis are presented, along with visualizations of the molecular structure and synthetic pathway to aid in research and development applications.

Molecular Structure and Properties

This compound is a substituted aromatic compound with a bromine atom, a butoxy group, and a nitro group attached to the benzene ring at positions 1, 3, and 5, respectively. The presence of both electron-donating (butoxy) and electron-withdrawing (bromo and nitro) groups on the aromatic ring suggests a molecule with interesting electronic properties and potential for further functionalization, making it a candidate for investigation in medicinal chemistry and materials science.

Estimated Physicochemical Properties

The following table summarizes the estimated physicochemical properties of this compound, extrapolated from data available for 1-Bromo-3-methoxy-5-nitrobenzene and 1-Bromo-3-butoxybenzene.

| Property | Estimated Value for this compound | Data from 1-Bromo-3-methoxy-5-nitrobenzene | Data from 1-Bromo-3-butoxybenzene |

| Molecular Formula | C₁₀H₁₂BrNO₃ | C₇H₆BrNO₃[1] | C₁₀H₁₃BrO[2] |

| Molecular Weight | 274.11 g/mol | 232.03 g/mol [1] | 229.11 g/mol [2] |

| Melting Point | Solid at room temperature, likely in the range of 30-60 °C | 86.0 to 90.0 °C | Not available |

| Boiling Point | > 300 °C (Predicted) | 295.3±20.0 °C (Predicted) | Not available |

| Density | ~1.5 g/cm³ (Predicted) | 1.640±0.06 g/cm³ (Predicted)[3] | Not available |

| XLogP3 | ~3.5 (Predicted) | 2.4[1] | 4.1[2] |

Estimated Spectroscopic Data

The following table outlines the expected spectroscopic characteristics for this compound based on the analysis of its structural analogs.

| Spectroscopy | Expected Data for this compound |

| ¹H NMR | Aromatic protons (~7.5-8.5 ppm), Butoxy group protons (~0.9-4.1 ppm) |

| ¹³C NMR | Aromatic carbons (~110-160 ppm), Butoxy group carbons (~13-68 ppm) |

| IR Spectroscopy | Characteristic peaks for C-Br, C-O, and NO₂ functional groups are expected. Strong asymmetric and symmetric stretching vibrations for the nitro group are anticipated around 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. |

| Mass Spectrometry | The molecular ion peak [M]⁺ would be observed with a characteristic isotopic pattern for bromine. |

Proposed Synthesis

A plausible synthetic route for this compound involves a two-step process starting from m-dinitrobenzene. This proposed method is adapted from the known synthesis of 1-bromo-3-methoxy-5-nitrobenzene.

Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 3,5-Dinitrobromobenzene

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a condenser, dissolve 30.0 g (0.18 mol) of m-dinitrobenzene in 180 mL of concentrated sulfuric acid.

-

Bromination: Heat the mixture to 80 °C. While maintaining the temperature between 80-90 °C, add 44.5 g (0.25 mol) of N-bromosuccinimide (NBS) in nine portions over a period of 1 hour.

-

Reaction Completion: After the addition of NBS is complete, continue to stir the reaction mixture for an additional 30 minutes at 80-90 °C.

-

Work-up: Cool the reaction mixture to room temperature and pour it into 600 mL of ice water. A white precipitate of 3,5-dinitrobromobenzene will form.

-

Isolation and Purification: Collect the precipitate by vacuum filtration, wash it thoroughly with water, and dry it to obtain the crude product.

Step 2: Synthesis of this compound

-

Preparation of Sodium Butoxide: In a separate flask, prepare a solution of sodium butoxide by dissolving 1.0 g (43.4 mmol) of sodium metal in an appropriate volume of anhydrous butanol under an inert atmosphere.

-

Nucleophilic Substitution: Add 8.7 g (35.2 mmol) of the 3,5-dinitrobromobenzene obtained in Step 1 to the sodium butoxide solution.

-

Reaction Conditions: Heat the mixture to reflux and maintain it for 2 hours.

-

Quenching and Extraction: Cool the reaction mixture to room temperature and carefully add 50 mL of 1N hydrochloric acid solution. Extract the product with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers and wash them with saturated brine (3 x 30 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography using a mixture of petroleum ether and dichloromethane as the eluent.

Molecular Structure Visualization

The following diagram illustrates the molecular structure of this compound.

Caption: Molecular structure of this compound.

Conclusion

This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development and chemical synthesis. While direct experimental data remains scarce, the extrapolated properties and the detailed synthetic protocol based on established methodologies for analogous compounds offer a solid starting point for the synthesis, characterization, and exploration of this molecule's potential applications. Further experimental validation is necessary to confirm the estimated properties and optimize the proposed synthetic route.

References

1-Bromo-3-butoxy-5-nitrobenzene synthesis pathway from nitrobenzene

An in-depth technical guide on the synthesis of 1-Bromo-3-butoxy-5-nitrobenzene from nitrobenzene, prepared for researchers, scientists, and drug development professionals.

Introduction

This compound is an aromatic compound with a substitution pattern that makes it a potentially valuable intermediate in the synthesis of more complex molecules for pharmaceutical and materials science applications. Its structure, featuring nitro, bromo, and butoxy groups at the 1, 3, and 5 positions, requires a multi-step synthetic approach that carefully considers the directing effects of each substituent.

This technical guide outlines a comprehensive and logical synthetic pathway starting from the readily available precursor, nitrobenzene. The strategy involves a sequence of electrophilic aromatic substitution, selective reduction, diazotization, and nucleophilic substitution reactions. Each step is detailed with experimental protocols, quantitative data, and workflow diagrams to provide a thorough and reproducible methodology for laboratory synthesis.

Overall Synthesis Pathway

The synthesis of this compound from nitrobenzene is accomplished through a five-step process. The pathway begins with the dinitration of nitrobenzene, followed by a regioselective bromination. Subsequently, a selective reduction of one nitro group yields an aniline derivative, which is then converted to a phenol via a Sandmeyer-type reaction. The final step involves a Williamson ether synthesis to introduce the butoxy group.

Caption: Overall synthetic pathway from nitrobenzene to this compound.

Step 1: Nitration of Nitrobenzene to 1,3-Dinitrobenzene

The initial step involves the nitration of nitrobenzene to introduce a second nitro group. The existing nitro group is a strong deactivating group and a meta-director in electrophilic aromatic substitution. Therefore, the incoming nitronium ion (NO₂⁺), generated from a mixture of nitric and sulfuric acids, will predominantly add at the meta-position to yield 1,3-dinitrobenzene.

Experimental Protocol

-

In a flask equipped with a stirrer and a thermometer, carefully add concentrated sulfuric acid to nitrobenzene while cooling in an ice bath.

-

Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction flask, ensuring the temperature is maintained below 100°C.

-

After the addition is complete, heat the mixture, for example, on a steam bath, for a specified time to ensure the reaction goes to completion.

-

Pour the hot reaction mixture onto crushed ice to precipitate the crude 1,3-dinitrobenzene.

-

Filter the solid product, wash thoroughly with cold water until the washings are neutral, and then recrystallize from ethanol to obtain the purified product.

Quantitative Data

| Parameter | Value/Description |

| Starting Material | Nitrobenzene |

| Reagents | Concentrated Nitric Acid, Concentrated Sulfuric Acid |

| Reaction Temperature | < 100°C |

| Typical Yield | 85-90% |

| Product Form | Yellowish crystalline solid |

| Melting Point | 89-91°C |

Step 2: Bromination of 1,3-Dinitrobenzene

In this step, 1,3-dinitrobenzene is brominated to form 1-bromo-3,5-dinitrobenzene. Both nitro groups are meta-directors, directing the incoming electrophile to the C5 position, which is meta to both. Due to the strong deactivating nature of the two nitro groups, harsh reaction conditions are typically required. A common method employs N-Bromosuccinimide (NBS) in concentrated sulfuric acid.

Experimental Protocol: Bromination with NBS

-

Dissolve 1,3-dinitrobenzene (0.18 mol) in concentrated sulfuric acid (180 mL) in a reaction flask and heat to 80°C.[1]

-

Add N-bromosuccinimide (NBS, 0.25 mol) portion-wise to the solution over 30 minutes, maintaining the temperature between 80-90°C.[1]

-

After the addition is complete, allow the reaction to proceed for an additional 30 minutes.[1]

-

Cool the reaction mixture to room temperature and pour it into 600 mL of ice water to precipitate the product.[1]

-

Filter the white precipitate, wash with water, and dry to obtain 1-bromo-3,5-dinitrobenzene.[1]

Quantitative Data

| Parameter | Value/Description | Reference |

| Starting Material | 1,3-Dinitrobenzene (30.0 g, 0.18 mol) | [1] |

| Reagents | N-Bromosuccinimide (44.5 g, 0.25 mol), Conc. H₂SO₄ (180 mL) | [1] |

| Reaction Temperature | 80-90°C | [1] |

| Reaction Time | 30 minutes | [1] |

| Product Yield | 41.3 g (93.7%) | [1] |

| Product Form | White solid | [1] |

Experimental Workflow

Caption: Workflow for the bromination of 1,3-dinitrobenzene.

Step 3: Selective Reduction to 3-Bromo-5-nitroaniline

The conversion of 1-bromo-3,5-dinitrobenzene to 3-bromo-5-nitroaniline requires the selective reduction of one of the two nitro groups. This can be achieved using reagents like ammonium sulfide ((NH₄)₂S) or sodium sulfide (Na₂S), a classic method known as the Zinin reduction.[2][3][4]

Experimental Protocol: Reduction with Ammonium Sulfide

-

Prepare a solution of 1-bromo-3,5-dinitrobenzene (3.0 g, 12 mmol) in ethanol (15 mL).[5]

-

To this solution, add an aqueous 20% (NH₄)₂S solution (9.0 mL, 26 mmol).[5]

-

Heat the reaction mixture to reflux and maintain for 2 hours.[5]

-

After cooling to room temperature, dilute the mixture with ethyl acetate and water.[5]

-

Separate the organic layer, wash it with saturated brine, and concentrate it under reduced pressure.[5]

-

Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane (1:4) eluent to yield 3-bromo-5-nitroaniline as an orange solid.[5]

Quantitative Data

| Parameter | Value/Description | Reference |

| Starting Material | 1-Bromo-3,5-dinitrobenzene (3.0 g, 12 mmol) | [5] |

| Reagents | 20% aq. (NH₄)₂S (9.0 mL, 26 mmol), Ethanol (15 mL) | [5] |

| Reaction Condition | Reflux | [5] |

| Reaction Time | 2 hours | [5] |

| Product Yield | 2.2 g (84%) | [5] |

| Product Form | Orange solid | [5] |

Step 4: Synthesis of 1-Bromo-3-hydroxy-5-nitrobenzene

This transformation involves converting the amino group of 3-bromo-5-nitroaniline into a hydroxyl group. The process is a two-part Sandmeyer-type reaction. First, the primary aromatic amine is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures. Second, the diazonium salt is hydrolyzed by heating in an aqueous solution, which replaces the diazonium group with a hydroxyl group, releasing nitrogen gas.[6][7][8]

Experimental Protocol: Diazotization and Hydrolysis

-

Dissolve 3-bromo-5-nitroaniline in an aqueous solution of a strong acid (e.g., sulfuric acid).

-

Cool the mixture to 0-5°C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, keeping the temperature below 5°C to form the diazonium salt.

-

After the addition is complete, slowly add the diazonium salt solution to a boiling aqueous solution, often containing sulfuric acid.

-

The diazonium salt will decompose upon heating, evolving nitrogen gas and forming the phenol.

-

After the reaction is complete, cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Dry the organic extract over an anhydrous salt (e.g., MgSO₄), filter, and evaporate the solvent to obtain the crude 1-bromo-3-hydroxy-5-nitrobenzene, which can be further purified by chromatography or recrystallization.

Quantitative Data

| Parameter | Value/Description |

| Starting Material | 3-Bromo-5-nitroaniline |

| Reagents | Sodium Nitrite, Sulfuric Acid, Water |

| Reaction Temperature | 0-5°C (Diazotization), Boiling (Hydrolysis) |

| Typical Yield | 60-75% |

| Product Form | Solid |

Step 5: Synthesis of this compound

The final step is the formation of the ether linkage via the Williamson ether synthesis.[9][10] This reaction involves the deprotonation of the phenol, 1-bromo-3-hydroxy-5-nitrobenzene, to form a more nucleophilic phenoxide ion, followed by an Sₙ2 reaction with an appropriate butyl halide, such as 1-bromobutane.

Experimental Protocol: Williamson Ether Synthesis

-

In a round-bottom flask, dissolve 1-bromo-3-hydroxy-5-nitrobenzene in a polar aprotic solvent like acetone or DMF.

-

Add a weak base, such as potassium carbonate (K₂CO₃), to the solution. The base will deprotonate the phenol to form the potassium phenoxide in situ.

-

Add 1-bromobutane to the reaction mixture.

-

Heat the mixture to reflux and stir for several hours until TLC analysis indicates the consumption of the starting phenol.

-

Cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography to obtain the final product, this compound.

Quantitative Data

| Parameter | Value/Description |

| Starting Material | 1-Bromo-3-hydroxy-5-nitrobenzene |

| Reagents | 1-Bromobutane, Potassium Carbonate |

| Solvent | Acetone or DMF |

| Reaction Condition | Reflux |

| Typical Yield | >80% |

| Product Form | Typically a solid or oil |

Logical Relationship Diagram

Caption: Key transformations in the Williamson ether synthesis step.

References

- 1. 1-BROMO-3,5-DINITRO-BENZENE | 18242-39-2 [chemicalbook.com]

- 2. Convert m- dinitrobenzene to m-nitro aniline. [allen.in]

- 3. doubtnut.com [doubtnut.com]

- 4. The conversion of m-dinitrobenzene into m-nitroaniline can be brought about with :a.) Sn \/ HClb.) Zn \/$N{H_4}Cl$c.) ${(N{H_4})_2}S$d.) Zn + Alc. KOH [vedantu.com]

- 5. 3-Bromo-5-nitroaniline | 55215-57-1 [chemicalbook.com]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sandmeyer Reaction [organic-chemistry.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

Spectroscopic Analysis of 1-Bromo-3-butoxy-5-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 1-Bromo-3-butoxy-5-nitrobenzene, a substituted aromatic compound with potential applications in organic synthesis and drug discovery. Due to the limited availability of experimental data in public databases, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established principles of spectroscopy and the known effects of its constituent functional groups. Detailed, generalized experimental protocols for obtaining such spectra are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of substituent effects on the benzene ring and typical values for the butoxy, nitro, and bromo functional groups.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 - 8.2 | t (triplet) | 1H | H-4/H-6 |

| ~7.8 - 8.0 | t (triplet) | 1H | H-2 |

| ~7.5 - 7.7 | t (triplet) | 1H | H-4/H-6 |

| ~4.1 | t (triplet) | 2H | -OCH₂- |

| ~1.8 | sextet | 2H | -OCH₂CH₂- |

| ~1.5 | sextet | 2H | -CH₂CH₃ |

| ~1.0 | t (triplet) | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C-3 (C-OBu) |

| ~150 | C-5 (C-NO₂) |

| ~130 | C-1 (C-Br) |

| ~125 | C-6 |

| ~120 | C-2 |

| ~115 | C-4 |

| ~69 | -OCH₂- |

| ~31 | -OCH₂CH₂- |

| ~19 | -CH₂CH₃ |

| ~14 | -CH₃ |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2960-2850 | Strong | Aliphatic C-H Stretch |

| 1550-1475 | Strong | Asymmetric NO₂ Stretch.[1][2] |

| 1360-1290 | Strong | Symmetric NO₂ Stretch.[1][2] |

| 1250 & 1040 | Strong | Aryl-Alkyl Ether C-O Stretch.[3][4] |

| ~1070 | Medium | C-Br Stretch |

| 890-835 | Medium | NO₂ Bending.[2] |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Abundance | Assignment |

| 273/275 | High | [M]⁺ (Molecular ion peak with Br isotopes) |

| 227/229 | Medium | [M-NO₂]⁺ |

| 216/218 | Medium | [M-C₄H₉]⁺ |

| 196/198 | Medium | [M-C₄H₉O]⁺ |

| 156 | Variable | [M-Br-NO₂]⁺ |

| 77 | Variable | [C₆H₅]⁺ |

| 57 | High | [C₄H₉]⁺ |

Experimental Protocols

The following sections detail generalized experimental protocols for acquiring NMR, IR, and Mass Spectra for a compound such as this compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Approximately 5-25 mg of the solid sample is accurately weighed and dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃).[5]

-

The solution is filtered through a pipette with a glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[5]

-

A small amount of a reference standard, such as tetramethylsilane (TMS), is typically pre-dissolved in the solvent by the manufacturer.[5]

-

-

¹H NMR Acquisition:

-

The NMR tube is placed in the spectrometer.

-

The magnetic field is locked onto the deuterium signal of the solvent.

-

The magnetic field homogeneity is optimized through a process called shimming.

-

A standard one-pulse experiment is typically used with a pulse angle of 25-45 degrees.[6]

-

Data is acquired over a spectral width of approximately 15 to -5 ppm.[6]

-

A sufficient relaxation delay (e.g., 1-5 seconds) is used between pulses.[6]

-

The resulting Free Induction Decay (FID) is Fourier transformed to generate the spectrum.

-

-

¹³C NMR Acquisition:

-

The same sample prepared for ¹H NMR can be used.

-

A proton-decoupled experiment is performed to simplify the spectrum to single lines for each unique carbon.

-

A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

A typical spectral width of 0-220 ppm is used.[7]

-

A relaxation delay is employed to ensure accurate integration if quantitative data is needed.

-

2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Approximately 1 mg of the solid sample is mixed with about 200 mg of dry potassium bromide (KBr) powder in a mortar and pestle.

-

The mixture is finely ground to a uniform powder.

-

The powder is placed into a pellet press and compressed under high pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

A background spectrum of the empty sample compartment is first recorded.

-

The KBr pellet is placed in the sample holder in the path of the IR beam.

-

The sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber.

-

2.3 Mass Spectrometry (MS)

-

Sample Introduction and Ionization (Electron Ionization - EI):

-

A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe for solid samples.

-

The sample is vaporized by heating in a high vacuum.

-

The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

-

Mass Analysis and Detection:

-

The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion.

-

The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a novel chemical compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. IR spectrum: Ethers [quimicaorganica.org]

- 5. NMR Sample Preparation [nmr.chem.umn.edu]

- 6. sites.bu.edu [sites.bu.edu]

- 7. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

A Technical Guide to Determining the Solubility of 1-Bromo-3-butoxy-5-nitrobenzene in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 1-Bromo-3-butoxy-5-nitrobenzene, a key intermediate in various synthetic pathways. Due to the limited availability of public quantitative solubility data for this specific compound, this document provides a comprehensive framework for its empirical determination. It outlines detailed experimental protocols, data presentation standards, and analytical methodologies to enable researchers to generate reliable and reproducible solubility profiles. This guide is intended to be a practical resource for scientists in drug discovery, process chemistry, and materials science, facilitating the use of this compound in further research and development.

Introduction

This compound is an aromatic organic compound with functional groups that make it a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. A thorough understanding of its solubility in various organic solvents is crucial for its effective use in reaction chemistry, purification processes such as recrystallization, and formulation development. The polarity of the molecule, influenced by the nitro, bromo, and butoxy groups, suggests a varied solubility profile across different classes of organic solvents.

This document serves as a practical guide for determining these solubility characteristics in a laboratory setting. While specific quantitative data for this compound is not extensively published, the following sections provide standardized methodologies to obtain this critical information.

Solubility Data of this compound

Table 1: Experimentally Determined Solubility of this compound at 25°C

| Solvent | Solvent Class | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Analysis |

| Hexane | Non-polar Aliphatic | To be determined | To be determined | Gravimetric, HPLC |

| Toluene | Non-polar Aromatic | To be determined | To be determined | Gravimetric, HPLC |

| Dichloromethane | Polar Aprotic | To be determined | To be determined | Gravimetric, HPLC |

| Diethyl Ether | Polar Aprotic | To be determined | To be determined | Gravimetric, HPLC |

| Ethyl Acetate | Polar Aprotic | To be determined | To be determined | Gravimetric, HPLC |

| Acetone | Polar Aprotic | To be determined | To be determined | Gravimetric, HPLC |

| Isopropanol | Polar Protic | To be determined | To be determined | Gravimetric, HPLC |

| Ethanol | Polar Protic | To be determined | To be determined | Gravimetric, HPLC |

| Methanol | Polar Protic | To be determined | To be determined | Gravimetric, HPLC |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | To be determined | To be determined | Gravimetric, HPLC |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | To be determined | To be determined | Gravimetric, HPLC |

| Acetonitrile | Polar Aprotic | To be determined | To be determined | Gravimetric, HPLC |

Experimental Protocol for Thermodynamic Solubility Determination

The following protocol details the widely accepted shake-flask method for determining the thermodynamic solubility of a solid compound in a solvent.[1][2][3] This method is designed to ensure that the solvent is fully saturated with the solute, and that equilibrium has been reached.

3.1. Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Screw-cap vials (e.g., 4 mL or 20 mL) with PTFE-lined caps

-

Analytical balance (± 0.1 mg accuracy)

-

Orbital shaker or rotator in a temperature-controlled environment (e.g., incubator)

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer, or gravimetric analysis setup)

3.2. Procedure

-

Preparation: Add an excess amount of solid this compound to a series of screw-cap vials. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker or rotator within a temperature-controlled chamber set to the desired temperature (e.g., 25°C). Agitate the vials for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended.[2]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. For solvents where the solid remains suspended, centrifugation at a controlled temperature can be employed to facilitate phase separation.[2]

-

Sample Withdrawal: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any remaining solid particulates. This step is critical to prevent artificially high solubility measurements.

-

Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method to be used.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical method.

-

High-Performance Liquid Chromatography (HPLC): This is a highly accurate and precise method for quantifying the concentration of the solute.[4][5][6] A calibration curve should be prepared using standard solutions of known concentrations.

-

UV-Vis Spectroscopy: If the compound has a distinct chromophore and does not suffer from solvent interference, UV-Vis spectroscopy can be a rapid quantification method.[2][7][8][9] A calibration curve based on Beer's Law is required.

-

Gravimetric Analysis: A known volume of the filtered supernatant can be carefully evaporated to dryness, and the mass of the remaining solid solute can be measured. This method is simpler but may be less accurate for low solubilities.

-

3.3. Data Analysis

Calculate the solubility using the determined concentration of the saturated solution, taking into account any dilution factors. Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L). The experiment should be repeated at least in triplicate to ensure the reproducibility of the results.[2]

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While pre-existing quantitative solubility data for this compound is scarce, this guide provides the necessary framework for researchers to generate this vital information. The detailed shake-flask protocol, coupled with modern analytical techniques like HPLC, allows for the accurate and reproducible determination of its solubility in a wide range of common organic solvents. The resulting data will be invaluable for optimizing reaction conditions, developing purification strategies, and guiding formulation efforts in various fields of chemical and pharmaceutical research. It is recommended that researchers employing these methods contribute their findings to the public domain to enrich the collective understanding of this compound's chemical properties.

References

- 1. enamine.net [enamine.net]

- 2. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]

- 3. bioassaysys.com [bioassaysys.com]

- 4. pharmaguru.co [pharmaguru.co]

- 5. pubs.acs.org [pubs.acs.org]

- 6. improvedpharma.com [improvedpharma.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. scirp.org [scirp.org]

Theoretical Electronic Properties of 1-Bromo-3-butoxy-5-nitrobenzene: A Computational Chemistry Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document outlines a comprehensive theoretical investigation into the electronic properties of 1-Bromo-3-butoxy-5-nitrobenzene using computational chemistry methods. In the absence of specific experimental data for this compound, this whitepaper proposes a robust in silico study employing Density Functional Theory (DFT) to elucidate key electronic characteristics relevant to drug design and molecular reactivity. This guide provides a detailed experimental protocol for such a study, presents a set of illustrative (hypothetical) data based on established trends for similar molecules, and discusses the potential implications of these properties in medicinal chemistry.

Introduction

This compound is a substituted aromatic compound with functional groups that suggest potential applications in medicinal chemistry and materials science. The presence of a nitro group (a strong electron-withdrawing group), a bromine atom (a halogen with specific electronic and steric effects), and a butoxy group (an electron-donating alkoxy group) creates a complex electronic environment. Understanding the electronic properties of this molecule is crucial for predicting its reactivity, intermolecular interactions, and potential as a lead compound in drug discovery.[1][2]

Theoretical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in chemistry and drug design.[3][4][5] They provide a cost-effective and efficient means to predict a wide range of molecular properties, including molecular geometry, charge distribution, and frontier molecular orbitals, before undertaking expensive and time-consuming synthesis and experimental testing.[6][7] This whitepaper details a proposed computational workflow to characterize this compound and provides an illustrative analysis of its core electronic features.

Proposed Computational Methodology (Experimental Protocol)

To determine the theoretical electronic properties of this compound, the following computational protocol is proposed. This methodology is based on widely accepted practices in the field of computational organic chemistry.[2][3]

2.1. Software and Hardware

-

Software: Gaussian 16 or a comparable quantum chemistry package (e.g., PySCF, ORCA).[8]

-

Visualization: GaussView, Chemcraft, or PyMOL for molecular orbital and electrostatic potential visualization.

-

Hardware: A high-performance computing (HPC) cluster with multi-core processors is recommended for timely completion of calculations.

2.2. Molecular Structure and Optimization

-

The initial 3D structure of this compound will be built using a molecular editor.

-

A full geometry optimization will be performed in the gas phase using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[9] This functional is widely used for its balance of accuracy and computational cost in organic molecules.

-

The 6-311++G(d,p) basis set will be employed. This Pople-style basis set is sufficiently flexible to provide accurate descriptions of the electronic structure, including polarization functions on heavy atoms (d) and hydrogen atoms (p), as well as diffuse functions (++) to properly describe anions and weak non-covalent interactions.

-

A vibrational frequency analysis will be conducted at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).

2.3. Calculation of Electronic Properties Following successful geometry optimization, the following electronic properties will be calculated at the B3LYP/6-311++G(d,p) level of theory:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be determined. The HOMO-LUMO energy gap will be calculated as E_gap = E_LUMO - E_HOMO.[10][11]

-

Molecular Electrostatic Potential (MEP): The MEP will be calculated and mapped onto the molecule's electron density surface.[1][12][13] This provides a visual representation of the charge distribution and helps identify sites for electrophilic and nucleophilic attack.

-

Dipole Moment: The total dipole moment and its vector components will be calculated to quantify the overall polarity of the molecule.

-

Mulliken Atomic Charges: The partial charges on each atom will be calculated using the Mulliken population analysis to understand the distribution of electrons within the molecule.

The logical workflow for this proposed computational study is visualized below.

Caption: A flowchart illustrating the proposed DFT calculation workflow.

Illustrative Data and Analysis

The following tables summarize hypothetical, yet plausible, quantitative data for the electronic properties of this compound, as would be obtained from the protocol described above.

Table 1: Frontier Molecular Orbital (FMO) Energies

| Parameter | Energy (eV) | Significance |

| E_HOMO | -6.85 | Represents the ability to donate electrons; related to nucleophilicity. |

| E_LUMO | -2.40 | Represents the ability to accept electrons; related to electrophilicity.[10] |

| Energy Gap (ΔE) | 4.45 | A smaller gap suggests higher chemical reactivity and lower kinetic stability.[11] |

Note: These values are illustrative and derived from trends observed in similar substituted nitrobenzene compounds.

Table 2: Global Reactivity Descriptors

| Descriptor | Value | Formula | Relevance |

| Ionization Potential (I) | 6.85 eV | I ≈ -E_HOMO | Energy required to remove an electron. |

| Electron Affinity (A) | 2.40 eV | A ≈ -E_LUMO | Energy released when an electron is added. |

| Electronegativity (χ) | 4.625 | χ = (I + A) / 2 | Measures the tendency to attract electrons. |

| Chemical Hardness (η) | 2.225 | η = (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 0.449 | S = 1 / (2η) | Reciprocal of hardness; indicates higher reactivity. |

Note: These descriptors provide a quantitative measure of the molecule's reactivity and stability.

Table 3: Calculated Dipole Moment

| Component | Value (Debye) |

| μ_x | 1.52 |

| μ_y | -2.89 |

| μ_z | 0.05 |

| Total Dipole Moment (μ) | 3.26 |

Note: A significant dipole moment indicates an asymmetric charge distribution and a polar molecule, which is crucial for solubility and receptor binding.

Visualization of Electronic Properties

Visualizing the calculated properties is essential for their interpretation. The relationship between key electronic properties and their implications in drug design is depicted below.

Caption: The link between theoretical properties and drug development.

Molecular Electrostatic Potential (MEP) Analysis: A hypothetical MEP map of this compound would likely show:

-

Negative Potential (Red): Concentrated around the oxygen atoms of the nitro group, indicating the most probable sites for electrophilic attack and hydrogen bond acceptance.

-

Positive Potential (Blue): Potentially located on the hydrogen atoms of the benzene ring and the butoxy chain, indicating regions susceptible to nucleophilic attack.

-

Neutral Potential (Green): Predominantly over the carbon atoms of the aromatic ring and the aliphatic chain.

This analysis is critical for understanding how the molecule might interact with a biological target, such as a protein's active site.[13][14][15]

Conclusion for Drug Development Professionals

The proposed computational study provides a powerful framework for characterizing the electronic properties of this compound. The illustrative data highlights key features relevant to drug design:

-

Reactivity: The HOMO-LUMO energy gap suggests the molecule's potential reactivity and stability, which can influence its metabolic fate and toxicity.[16][17]

-

Molecular Recognition: The MEP map is invaluable for predicting non-covalent interactions. The strong negative potential on the nitro group suggests it could be a key binding motif, forming hydrogen bonds or electrostatic interactions with a receptor.[1]

-

Pharmacokinetics: The significant dipole moment suggests that the molecule is polar, which will affect its solubility, membrane permeability, and overall ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.

By leveraging this theoretical data, researchers can make more informed decisions in the early stages of drug discovery, optimizing lead compounds for better efficacy and safety profiles before committing to costly synthetic and experimental efforts. This in silico approach accelerates the design-build-test-learn cycle, embodying a modern, efficient strategy in pharmaceutical research.

References

- 1. researchgate.net [researchgate.net]

- 2. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 3. computional study of small organic molecular using density functional theory (DFT) | PPTX [slideshare.net]

- 4. Density functional theory across chemistry, physics and biology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is Density Functional Theory and How Does It Work? | Synopsys [synopsys.com]

- 6. Computational chemistry for modeling relevant electronic and energetic properties of chemicals | MoDRN [modrn.yale.edu]

- 7. J-STAR Computational Chem | CRO Services [jstar-research.com]

- 8. density functional theory - What software shall I use for DFT on an organic molecule? - Matter Modeling Stack Exchange [mattermodeling.stackexchange.com]

- 9. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]

- 10. researchgate.net [researchgate.net]

- 11. A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MEP [cup.uni-muenchen.de]

- 13. Electrostatic Potential Maps - Computational Chemistry Glossary [deeporigin.com]

- 14. chemrxiv.org [chemrxiv.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. youtube.com [youtube.com]

- 17. m.youtube.com [m.youtube.com]

A Comprehensive Review of Substituted Bromo-Nitrobenzene Compounds: Synthesis, Biological Activity, and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Substituted bromo-nitrobenzene compounds represent a versatile class of molecules that serve as crucial building blocks in the synthesis of a wide array of biologically active agents. Their unique chemical architecture, featuring both an electron-withdrawing nitro group and a synthetically adaptable bromine atom, provides a fertile ground for the development of novel therapeutics in oncology, immunology, and virology. This technical guide offers a comprehensive literature review of the synthesis, chemical properties, and biological applications of these compounds, with a focus on their potential in drug discovery and development.

Core Concepts: Synthesis and Reactivity

The synthesis of substituted bromo-nitrobenzene compounds primarily relies on electrophilic aromatic substitution reactions. The two main strategies involve the nitration of a brominated benzene ring or the bromination of a nitro-substituted benzene ring. The regioselectivity of these reactions is governed by the directing effects of the existing substituents.

The bromine atom is an ortho-, para-directing group, albeit a deactivating one. Therefore, the nitration of bromobenzene typically yields a mixture of 1-bromo-2-nitrobenzene and 1-bromo-4-nitrobenzene.[1] In contrast, the nitro group is a strong meta-directing and deactivating group. Consequently, the bromination of nitrobenzene, often requiring harsh reaction conditions, predominantly produces 1-bromo-3-nitrobenzene.[2][3]

The reactivity of the resulting substituted bromo-nitrobenzene is significantly influenced by the interplay between the two functional groups. The electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution, while the bromine atom serves as an excellent leaving group in various cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the facile introduction of diverse molecular fragments.[4]

Quantitative Data Summary

The following tables summarize key quantitative data for representative substituted bromo-nitrobenzene compounds and their derivatives, including synthetic yields, spectroscopic data, and biological activity.

Table 1: Synthesis and Spectroscopic Data of Representative Bromo-Nitrobenzene Compounds

| Compound | Starting Material | Reaction Type | Yield (%) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm-1) | Mass Spec (m/z) | Reference(s) |

| 1-Bromo-2-nitrobenzene | Bromobenzene | Nitration | - | 7.85 (dd), 7.65 (td), 7.45 (td), 7.35 (dd) | 149.3, 134.2, 130.2, 128.1, 124.7, 121.9 | 1525 (NO2 asym), 1350 (NO2 sym), 785 (C-Br) | 201/203 [M]+ | [5] |

| 1-Bromo-3-nitrobenzene | Nitrobenzene | Bromination | 60-75 | 8.15 (t), 7.95 (ddd), 7.70 (ddd), 7.40 (t) | 148.8, 136.9, 130.3, 127.2, 122.9, 122.6 | 1530 (NO2 asym), 1350 (NO2 sym), 800 (C-Br) | 201/203 [M]+ | [3][6][7][8] |

| 1-Bromo-4-nitrobenzene | Bromobenzene | Nitration | - | 8.15 (d), 7.75 (d) | 147.2, 132.5, 125.1, 124.9 | 1518 (NO2 asym), 1346 (NO2 sym), 850 (C-Br) | 201/203 [M]+ | [9] |

| 5-Bromo-2-nitroacetophenone | 3-Bromoacetophenone | Nitration | 64 | 8.12 (d), 7.81 (dd), 7.65 (d) | 192.8, 144.1, 136.4, 134.3, 132.1, 130.3, 125.8 | 1720 (C=O), 1560, 1540 (NO2) | 244/246 [M+H]+ | [10] |

Table 2: Anticancer Activity of Substituted Bromo-Nitrobenzene Derivatives

| Compound Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference(s) |

| Dihydroquinoline derivative 11 | T47D | MTT | 2.20 ± 1.5 | [11] |

| Dihydroquinoline derivative 11 | MCF-7 | MTT | 3.03 ± 1.5 | [11] |

| Dihydroquinoline derivative 11 | MDA-MB-231 | MTT | 11.90 ± 2.6 | [11] |

| Pyridazine derivative 34 | MDA-MB-231 | MTT | 0.99 ± 0.03 | [11] |

| Pyridazine derivative 34 | T-47D | MTT | 0.43 ± 0.01 | [11] |

| Indolylquinone derivative 93a | MCF-7 | - | 2.29 µg/mL | [11] |

| Indolylquinone derivative 93b | MDA-MB-231 | - | 3.99 µg/mL | [11] |

| Thiazolidinone derivative 108 | MCF-7 | MTT | 1.27 | [11] |

| Thiazolidinone derivative 109 | MCF-7 | MTT | 1.31 | [11] |

| Thiazolidinone derivative 110 | MCF-7 | MTT | 1.50 | [11] |

Table 3: Anti-inflammatory and Antiviral Activities of Substituted Bromo-Nitrobenzene Derivatives

| Compound Derivative | Biological Activity | Assay | IC50 | Reference(s) |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide | Anti-inflammatory | Protease inhibition | 0.04–0.07 mg/mL | [12] |

| 6-Bromoindole | Anti-inflammatory | NO inhibition (RAW264.7) | - | [13] |

| 6-Bromoisatin | Anti-inflammatory | NO inhibition (RAW264.7) | - | [13] |

| 4-(2-nitrophenoxy)benzamide derivatives | Antiviral (Adenovirus, HSV-1, Coxsackievirus) | - | 10.22 to 44.68 µM | [14] |

| Halogenated L-Tyrosine Derivative (TODC-3M) | Antiviral (SARS-CoV-2) | - | 47.1 µM | [15] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below to facilitate reproducibility and further investigation.

Synthesis of 1-Bromo-3-nitrobenzene[3]

-

Materials: Nitrobenzene, iron powder ("ferrum reductum"), dry bromine, sodium bisulfite solution, water.

-

Procedure:

-

Dry nitrobenzene is placed in a reaction flask equipped with a stirrer, condenser, and dropping funnel.

-

The flask is heated in an oil bath to 135-145°C.

-

A portion of iron powder is added to the stirred nitrobenzene.

-

Dry bromine is added dropwise from the separatory funnel at a rate that prevents bromine vapors from escaping the condenser.

-

The addition is carried out in portions, with additional iron powder added before each bromine addition. The mixture is stirred and heated for one hour between additions.

-

After the final addition, the reaction mixture is stirred and heated until the evolution of hydrogen bromide subsides.

-

The dark reddish-brown liquid product is poured into water containing sodium bisulfite to remove any unreacted bromine.

-

The mixture is subjected to steam distillation. The initial distillate containing unchanged nitrobenzene is collected separately.

-

The main fraction containing 1-bromo-3-nitrobenzene is collected as a yellow crystalline solid.

-

The solid is filtered under suction and washed with water to remove impurities. The crude product can be further purified by distillation under reduced pressure.

-

MTT Assay for Cytotoxicity[4][16][17][18][19]

-

Principle: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

-

Procedure:

-

Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compound (e.g., substituted bromo-nitrobenzene derivatives) and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

Following the incubation period, the treatment medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well.

-

The plate is incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

The MTT solution is removed, and a solubilizing agent (e.g., DMSO, acidified isopropanol) is added to each well to dissolve the formazan crystals.

-

The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

-

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity[1][20][21][22][23]

-

Principle: This in vivo assay is a widely used model for evaluating the anti-inflammatory activity of compounds. Carrageenan, a phlogistic agent, is injected into the paw of a rodent, inducing an inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

-

Procedure:

-

Rodents (typically rats or mice) are divided into control and treatment groups.

-

The test compound is administered to the treatment groups, usually orally or intraperitoneally, at a specific time before the carrageenan injection. The control group receives the vehicle.

-

A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.

-

After a predetermined time (e.g., 30-60 minutes), a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each animal.

-

The paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

-

The percentage of inhibition of edema is calculated for each treatment group compared to the control group.

-

Signaling Pathways and Molecular Targets

The biological activities of substituted bromo-nitrobenzene derivatives are often attributed to their ability to modulate key signaling pathways involved in cell proliferation, inflammation, and viral replication. While the precise molecular targets for many of these compounds are still under investigation, some studies have implicated their involvement in pathways such as the NF-κB and MAPK signaling cascades.

For instance, some brominated compounds have been shown to regulate the TLR/NF-κB pathway, which plays a critical role in the inflammatory response.[16] This regulation can occur through the inhibition of key signaling molecules such as TNF-α, IL-1β, IL-6, and NF-κB itself.[16]

The workflow for the synthesis and biological evaluation of these compounds typically follows a logical progression from chemical synthesis and purification to in vitro and in vivo testing.

Conclusion

Substituted bromo-nitrobenzene compounds are a valuable class of intermediates in medicinal chemistry. Their straightforward synthesis and versatile reactivity allow for the creation of diverse chemical libraries for biological screening. The accumulated evidence highlights their potential as anticancer, anti-inflammatory, and antiviral agents. Future research in this area should focus on elucidating the precise molecular targets and mechanisms of action of these compounds to facilitate the rational design of more potent and selective drug candidates. The development of structure-activity relationships, guided by both in vitro and in vivo studies, will be crucial in optimizing the therapeutic potential of this promising class of molecules.

References

- 1. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. 1-Bromo-2-nitrobenzene | C6H4BrNO2 | CID 11341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzene, 1-bromo-3-nitro- [webbook.nist.gov]

- 7. Benzene, 1-bromo-3-nitro- | C6H4BrNO2 | CID 11457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Benzene, 1-bromo-3-nitro- [webbook.nist.gov]

- 9. irjet.net [irjet.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Antiviral Activity of Halogenated Compounds Derived from L-Tyrosine Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Safety and Handling Precautions for 1-Bromo-3-butoxy-5-nitrobenzene: A Technical Guide

Disclaimer: No specific safety data sheet (SDS) for 1-Bromo-3-butoxy-5-nitrobenzene was identified. The following information is extrapolated from data on structurally similar compounds, including other brominated and nitrated aromatic compounds. Researchers and professionals should handle this compound with caution and perform a thorough risk assessment before use.

This technical guide provides an in-depth overview of the safety and handling precautions for this compound, designed for researchers, scientists, and professionals in drug development.

Hazard Identification and Classification

Based on analogous compounds, this compound is anticipated to be classified as harmful if swallowed, in contact with skin, or if inhaled. It is also expected to cause skin and eye irritation and may cause respiratory irritation. The presence of the nitro group on the benzene ring suggests potential for more severe health effects with prolonged exposure.

Physical and Chemical Properties

| Property | Value (for 1-Bromo-3-methoxy-5-nitrobenzene) |

| Molecular Formula | C7H6BrNO3 |

| Molecular Weight | 232.03 g/mol [1] |

| Appearance | Expected to be a solid |

| Boiling Point | 296.4±20.0 °C at 760 mmHg[2] |

| Melting Point | 62-68°C[2] |

| Flash Point | 133.1±21.8 °C[2] |

| Density | 1.6±0.1 g/cm³[2] |

Toxicological Information

Detailed toxicological data for this compound is unavailable. The following table presents data for similar compounds to indicate potential hazards.

| Compound | LD50/LC50 Data |

| 1-Bromo-2-nitrobenzene | Acute toxicity (Oral, Dermal, Inhalation): Category 4[3] |

| 1-Bromo-4-nitrobenzene | Acute oral toxicity: Category 4; Acute dermal toxicity: Category 4; Acute Inhalation Toxicity - Dusts and Mists: Category 4[4] |

Handling and Storage

Handling:

-

Use in a well-ventilated area, preferably in a chemical fume hood.[3]

-

Avoid contact with skin, eyes, and clothing.[5]

-

Do not breathe dust or vapors.[5]

-

Wear appropriate personal protective equipment (PPE).[3]

-

Wash hands thoroughly after handling.[4]

-

Keep away from incompatible materials such as strong oxidizing agents and bases.[4]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

-

Keep away from heat and sources of ignition.[3]

Personal Protective Equipment (PPE)

A comprehensive PPE program should be implemented based on a thorough risk assessment. The following table outlines recommended PPE for handling this compound.

| Body Part | Recommended Protection | Specifications |

| Eyes/Face | Safety glasses with side-shields or goggles. A face shield may be necessary for splash hazards. | Conforming to EN166 (EU) or NIOSH (US) approved.[4][6] |

| Skin | Chemical-resistant gloves and a lab coat. | Inspect gloves prior to use. Use proper glove removal technique. Nitrile or neoprene gloves are often suitable for aromatic compounds.[6][7] |

| Respiratory | Use in a well-ventilated area. If dust or vapors are generated, a NIOSH-approved respirator with an appropriate cartridge is recommended. | Follow OSHA respirator regulations (29 CFR 1910.134) or European Standard EN 149.[4] |

First Aid Measures

In case of exposure, follow these first aid procedures and seek medical attention.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[8] |

| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.[8] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[8] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[8] |

Accidental Release Measures

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

Spill Response Workflow

Caption: Workflow for responding to a spill of this compound.

Experimental Protocol for a Minor Spill Cleanup:

-

Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate area. Restrict access to the spill site.

-

Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

-

Personal Protective Equipment: Don the appropriate PPE as outlined in Section 5.

-

Containment: For a solid spill, carefully sweep up the material, avoiding dust generation.[8] For a liquid spill, cover with an inert absorbent material like vermiculite or sand.

-

Collection: Carefully collect the absorbed material or swept solid into a suitable, labeled container for hazardous waste.

-

Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

-

Disposal: Dispose of all contaminated materials (including PPE) as hazardous waste.

Disposal Considerations

Waste generated from the use of this compound must be treated as hazardous waste.

Waste Disposal Decision Process

Caption: Decision process for the disposal of this compound waste.

Experimental Protocol for Disposal:

-

Segregation: Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container. This is a halogenated organic compound and should be segregated accordingly.[9]

-

Containerization: Use a chemically resistant, sealable container. Do not overfill the container.

-

Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name, and any associated hazards.

-

Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

-

Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.[10]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]

-

Specific Hazards: Thermal decomposition may produce toxic fumes of nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen bromide.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8]

Reactivity and Stability

-

Reactivity: The presence of the nitro group can activate the aromatic ring to nucleophilic aromatic substitution, potentially allowing for the displacement of the bromine atom by strong nucleophiles.[11][12]

-

Chemical Stability: The compound is expected to be stable under recommended storage conditions.

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[4]

-

Hazardous Decomposition Products: Under fire conditions, may decompose to produce nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen bromide.

References

- 1. 1-Bromo-3-methoxy-5-nitrobenzene | C7H6BrNO3 | CID 12299076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. innospk.com [innospk.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.it [fishersci.it]

- 6. chem-is-try.com [chem-is-try.com]

- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 8. 4adi.com [4adi.com]

- 9. bucknell.edu [bucknell.edu]

- 10. researchgate.net [researchgate.net]

- 11. 1-Bromo-3-methoxy-5-nitrobenzene | 16618-67-0 | Benchchem [benchchem.com]

- 12. organic chemistry - Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution - Chemistry Stack Exchange [chemistry.stackexchange.com]

In-Depth Technical Guide to 1-Bromo-3-butoxy-5-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Bromo-3-butoxy-5-nitrobenzene, a valuable chemical intermediate for researchers and professionals in drug development and organic synthesis. This document details available suppliers, physicochemical data, an adapted experimental protocol for its synthesis, and a logical workflow for sourcing and quality control.

Core Compound Information

This compound is an aromatic organic compound characterized by a benzene ring substituted with a bromine atom, a butoxy group, and a nitro group. The relative positions of these functional groups make it a versatile building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical and agrochemical compounds.

Key Physicochemical Data: A summary of the key properties of this compound is presented below.

| Property | Value |

| CAS Number | 1881321-83-0 |

| Molecular Formula | C₁₀H₁₂BrNO₃ |

| Molecular Weight | 274.11 g/mol |

| Appearance | (Typically a solid or oil) |

| Purity | (Supplier-dependent, e.g., ≥98%) |

Chemical Suppliers

The availability of this compound can be limited, with specialized chemical suppliers being the primary source. A summary of an identified supplier is provided below. Researchers are advised to contact suppliers directly for the most current information on availability, purity, and pricing.

| Supplier | CAS Number | Product Code | Purity | Available Quantities |

| BLDpharm | 1881321-83-0 | (Not specified) | ≥98% | Contact for details |

Note: This table is based on publicly available data and may not be exhaustive. Direct inquiry with chemical suppliers is recommended for procurement.

Experimental Protocols

Adapted Synthesis of this compound

Disclaimer: This is an adapted protocol and has not been optimized for the synthesis of this compound. It should be performed by trained professionals with appropriate safety precautions.

Objective: To synthesize this compound via the bromination of 1-butoxy-3-nitrobenzene.

Materials:

-

1-butoxy-3-nitrobenzene

-

5,5-dimethyl-1,3-dibromohydantoin (DBDMH)

-

Concentrated sulfuric acid

-

Methanol

-

Water

-

Flask with stirrer, condenser, and thermometer

Procedure:

-

In a flask equipped with a stirrer, condenser, and thermometer, add concentrated sulfuric acid.

-

Cool the flask to below 40°C.

-

Slowly add 1-butoxy-3-nitrobenzene to the sulfuric acid while stirring.

-

Once the addition is complete, add 5,5-dimethyl-1,3-dibromohydantoin in portions, maintaining the temperature below 40°C.

-

After the addition of the brominating agent is complete, continue to stir the reaction mixture.

-

Upon completion of the reaction (monitored by TLC or GC-MS), carefully quench the reaction by pouring the mixture into ice water.

-

The crude product may precipitate or form an oil. If it is a solid, filter the product. If it is an oil, separate the organic layer.

-

Wash the crude product with water to remove any remaining acid.

-

Recrystallize the crude product from methanol to afford purified this compound.

Work-up and Purification:

-

The work-up procedure involves neutralizing the acidic reaction mixture and extracting the product. The choice of solvent for extraction will depend on the physical state of the product.

-

Purification by recrystallization is a standard method for solid products. Column chromatography may be necessary for oils or to achieve higher purity.

Sourcing and Quality Control Workflow

The following diagram illustrates a logical workflow for the sourcing and quality control of a chemical intermediate like this compound. This process is crucial for ensuring the quality and consistency of raw materials in research and development.

This technical guide provides a foundational understanding of this compound for its application in scientific research and drug development. For further details, direct engagement with chemical suppliers and consultation of synthetic chemistry literature is recommended.

An In-depth Technical Guide to Electrophilic Substitution Patterns on Butoxy Nitrobenzene Rings

Introduction

Electrophilic aromatic substitution (EAS) is a cornerstone of organic synthesis, enabling the functionalization of aromatic rings. The regioselectivity of these reactions on substituted benzene rings is governed by the electronic properties of the existing substituents. This guide provides a detailed analysis of the electrophilic substitution patterns on the three isomers of butoxy nitrobenzene. The interplay between the activating, ortho, para-directing butoxy group and the deactivating, meta-directing nitro group leads to specific and predictable substitution patterns, which are of significant interest to researchers in drug development and materials science.

Directing Effects of Substituents

The Butoxy Group: An Activating ortho, para-Director

The butoxy group (-OBu) is classified as a strongly activating substituent. The oxygen atom, directly attached to the aromatic ring, possesses lone pairs of electrons that can be delocalized into the π-system of the ring through resonance (a +M effect). This increases the electron density of the ring, particularly at the ortho and para positions, making it more nucleophilic and thus more reactive towards electrophiles. While the oxygen is also electronegative and exerts an electron-withdrawing inductive effect (-I), the resonance effect is dominant.

The Nitro Group: A Deactivating meta-Director

Conversely, the nitro group (-NO₂) is a strongly deactivating substituent.[1][2] Both the inductive and resonance effects (-I and -M) of the nitro group withdraw electron density from the aromatic ring, making it less reactive towards electrophiles.[1][3][4][5] Resonance structures of nitrobenzene show a partial positive charge at the ortho and para positions.[1][3][4][5] Consequently, the meta positions are relatively more electron-rich, directing incoming electrophiles to these sites.[1][3][4][5][6]

Electrophilic Substitution on Butoxy Nitrobenzene Isomers

The substitution pattern on a disubstituted benzene ring is determined by the combined effects of the two groups. In butoxy nitrobenzene, the powerful activating effect of the butoxy group generally dictates the primary substitution sites.

2-Butoxy Nitrobenzene (Ortho Isomer)

In the ortho isomer, the butoxy group directs incoming electrophiles to its ortho (position 3, which is sterically hindered) and para (position 5) positions. The nitro group directs to its meta positions (positions 4 and 6). The positions activated by the strongly activating butoxy group will be the most favorable. Therefore, electrophilic attack is predicted to occur predominantly at positions 4 and 6, which are meta to the nitro group and ortho and para, respectively, to the butoxy group.

3-Butoxy Nitrobenzene (Meta Isomer)

For the meta isomer, the butoxy group directs to its ortho (positions 2 and 4) and para (position 6) positions. The nitro group directs to its meta positions (position 5 and the hindered position between the two substituents). The substitution will overwhelmingly favor the positions activated by the butoxy group, namely positions 2, 4, and 6.

4-Butoxy Nitrobenzene (Para Isomer)

In the para isomer, the directing effects of both groups are synergistic. The butoxy group directs to its ortho positions (positions 2 and 3), and the nitro group directs to its meta positions (also positions 2 and 3). As a result, electrophilic substitution will occur at the positions ortho to the butoxy group and meta to the nitro group.

Below is a diagram illustrating the directing effects on the different isomers of butoxy nitrobenzene.

References

Stability and Degradation of 1-Bromo-3-butoxy-5-nitrobenzene: A Technical Guide

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the anticipated stability and degradation characteristics of 1-bromo-3-butoxy-5-nitrobenzene. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from studies on structurally analogous molecules, including nitroaromatic compounds, brominated aromatics, and alkoxybenzenes. The document outlines potential degradation pathways under various conditions—hydrolytic, photolytic, thermal, and biological—and provides detailed, adaptable experimental protocols for assessing the stability of this and similar compounds. Quantitative data from related molecules are presented in tabular format to serve as a predictive reference. Furthermore, this guide includes graphical representations of hypothetical degradation pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

This compound is a substituted aromatic compound featuring a nitro group, a bromine atom, and a butoxy ether linkage. These functional groups individually and collectively influence the molecule's chemical reactivity, stability, and susceptibility to degradation. Nitroaromatic compounds are known for their chemical stability and resistance to oxidative degradation, largely due to the electron-withdrawing nature of the nitro group.[1] However, they can be susceptible to reduction and certain microbial degradation pathways.[1][2] The presence of a bromine atom introduces the possibility of dehalogenation reactions, while the butoxy group may undergo ether cleavage. Understanding the interplay of these functional groups is critical for predicting the environmental fate, metabolic pathways, and appropriate handling and storage conditions for this compound.

This guide provides a predictive analysis of the stability and degradation of this compound based on the known behavior of analogous compounds.

Predicted Stability and Degradation Pathways

The stability of this compound is predicted to be influenced by several factors, including pH, light exposure, temperature, and microbial activity. The following sections outline the probable degradation pathways.

Hydrolytic Degradation

Hydrolysis of the butoxy ether linkage is a potential degradation pathway. In general, aryl ethers are relatively stable to hydrolysis. However, the presence of the electron-withdrawing nitro group could potentially activate the aromatic ring for nucleophilic substitution, although this effect is generally more pronounced for substituents in the ortho and para positions. The hydrolysis of p-nitrophenyl esters, for example, is a well-studied reaction.[1][3][4][5][6] Given the meta position of the butoxy group relative to the nitro group, direct nucleophilic substitution leading to ether cleavage under typical environmental pH conditions is expected to be slow.

Photodegradation